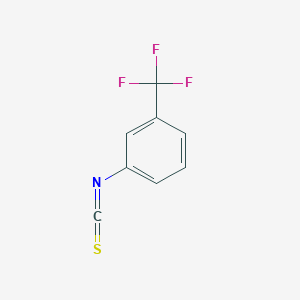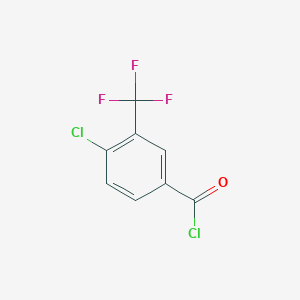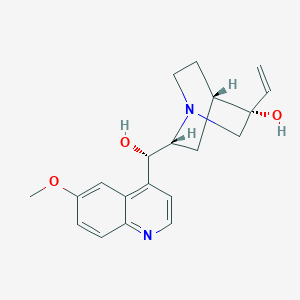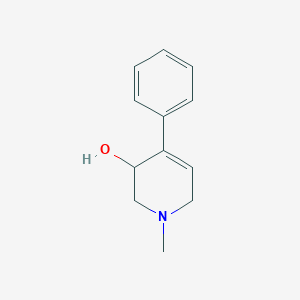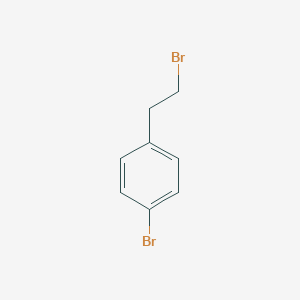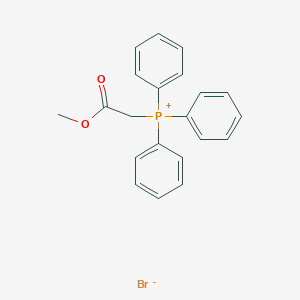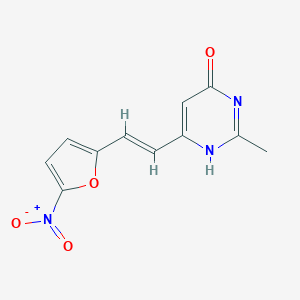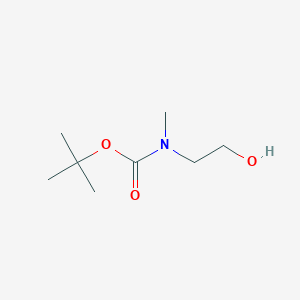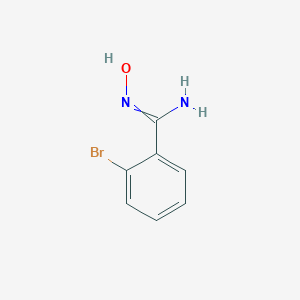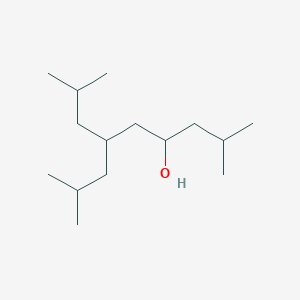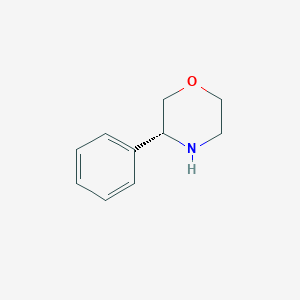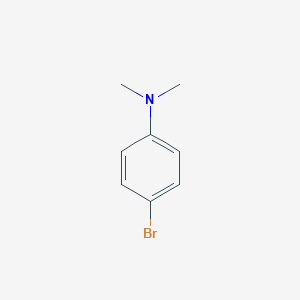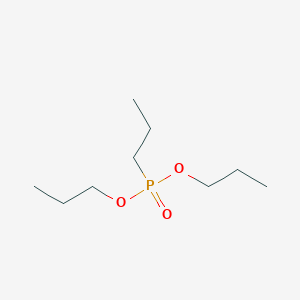![molecular formula C8H14O2 B154653 9-Oxabicyclo[3.3.1]nonan-2-ol CAS No. 133521-31-0](/img/structure/B154653.png)
9-Oxabicyclo[3.3.1]nonan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxabicyclo[3.3.1]nonan-2-ol, also known as 2-oxabicyclo[3.3.1]nonan-9-ol, is a bicyclic organic compound with a seven-membered ring and a six-membered ring fused together. This compound has gained significant attention in the scientific community due to its unique structure and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives is not yet fully understood. However, studies have suggested that these compounds may act through a variety of mechanisms, including inhibition of enzyme activity, modulation of cellular signaling pathways, and interaction with cellular membranes.
Biochemische Und Physiologische Effekte
Studies have shown that 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives can have a range of biochemical and physiological effects. These include inhibition of tumor cell growth, modulation of the immune system, and suppression of inflammation. Additionally, these compounds have been shown to have low toxicity and high selectivity for their target molecules, making them promising candidates for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives for lab experiments is their ease of synthesis and relatively low cost. Additionally, these compounds have been shown to exhibit high stability and low toxicity, making them ideal for use in a range of experimental settings. However, one limitation of these compounds is their limited solubility in aqueous solutions, which can make them difficult to work with in certain experimental contexts.
Zukünftige Richtungen
There are a number of potential future directions for research on 9-Oxabicyclo[3.3.1]nonan-2-ol and its derivatives. One promising avenue is the development of novel drug candidates based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of these compounds and to identify new targets for drug development. Finally, studies on the synthesis and properties of 9-Oxabicyclo[3.3.1]nonan-2-ol derivatives may lead to the development of new materials with unique properties and applications in fields such as electronics and catalysis.
Conclusion
In conclusion, 9-Oxabicyclo[3.3.1]nonan-2-ol is a promising compound with a range of potential applications in various scientific fields. Its unique structure and properties make it an attractive scaffold for drug development and materials science research. Further research is needed to fully understand the mechanisms of action of this compound and to identify new applications and directions for future research.
Synthesemethoden
The synthesis of 9-Oxabicyclo[3.3.1]nonan-2-ol can be achieved through several methods, including the Diels-Alder reaction, intramolecular cyclization, and epoxidation of bicyclic alkenes. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction of cyclopentadiene with 2,3-dimethyl-1,3-butadiene, followed by hydrogenation of the resulting adduct. This method yields a high yield of the desired product and is relatively simple to carry out.
Wissenschaftliche Forschungsanwendungen
9-Oxabicyclo[3.3.1]nonan-2-ol has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in medicinal chemistry, where this compound has shown significant potential as a scaffold for the development of novel drugs. Studies have shown that 9-Oxabicyclo[3.3.1]nonan-2-ol derivatives can exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Eigenschaften
CAS-Nummer |
133521-31-0 |
|---|---|
Produktname |
9-Oxabicyclo[3.3.1]nonan-2-ol |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
9-oxabicyclo[3.3.1]nonan-2-ol |
InChI |
InChI=1S/C8H14O2/c9-7-5-4-6-2-1-3-8(7)10-6/h6-9H,1-5H2 |
InChI-Schlüssel |
IYLHYOVERYCLOT-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(C(C1)O2)O |
Kanonische SMILES |
C1CC2CCC(C(C1)O2)O |
Synonyme |
9-Oxabicyclo[3.3.1]nonan-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



